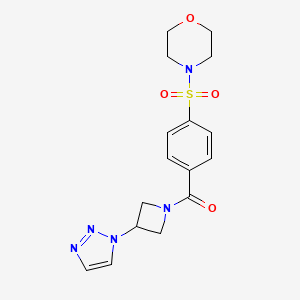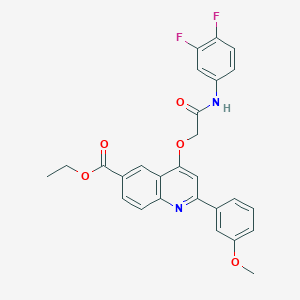
N-(2-(环丙烷羰基)-1,2,3,4-四氢异喹啉-7-基)-1-萘酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a fascinating chemical entity that has captured the interest of researchers due to its unique structural properties and potential applications. As a derivative of tetrahydroisoquinoline and naphthamide, this compound showcases a complex arrangement of functional groups that contribute to its diverse chemical behavior.
科学研究应用
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide has been explored in various fields, including:
Biology: : Researchers are investigating its interactions with biological macromolecules to understand its potential as a pharmaceutical agent.
Medicine: : There is interest in its possible therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: : Its unique chemical properties make it a candidate for use in specialty chemicals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide typically involves multi-step organic reactions. Starting with the preparation of the 1,2,3,4-tetrahydroisoquinoline core, cyclopropanecarbonyl chloride is introduced in the presence of a suitable base to form the cyclopropanecarbonyl derivative. This intermediate is then reacted with 1-naphthamide under conditions that promote amide bond formation. The entire process may involve catalysts, solvents, and specific temperature controls to optimize yield and purity.
Industrial Production Methods
In an industrial setting, large-scale synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide would likely employ similar reaction steps but with more emphasis on efficiency and scalability. Automation, continuous flow reactors, and advanced purification techniques like chromatography and crystallization might be integrated into the process.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized to introduce additional functional groups or to alter existing ones.
Reduction: : It can be reduced to form simpler derivatives or to modify the cyclopropanecarbonyl group.
Substitution: : The naphthamide moiety allows for aromatic substitution reactions, which can be utilized to create diverse derivatives.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve nucleophiles such as halides or amines. Reaction conditions vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways are followed.
Major Products
The major products depend on the specific reactions undertaken. Oxidation might yield more oxygenated derivatives, reduction could produce simpler amides, and substitution reactions might generate functionalized aromatic compounds.
作用机制
The mechanism by which this compound exerts its effects can vary depending on the context. In biological systems, it might interact with specific proteins or receptors, influencing cellular pathways and molecular targets. For example, it could modulate enzyme activity or receptor binding, leading to altered cellular responses. Its precise mechanism in different applications often requires detailed experimental validation.
相似化合物的比较
Comparing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide with other similar compounds highlights its unique features. Similar compounds might include:
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-1-naphthamide
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)-1-naphthamide
While these compounds share a core structure, variations in the position of functional groups can lead to significant differences in chemical reactivity and biological activity
Conclusion
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a compound of significant interest in scientific research. Its complex structure and diverse reactivity make it a valuable subject for studies in chemistry, biology, medicine, and industry. The ongoing exploration of its properties and applications continues to reveal new possibilities for innovation and discovery in multiple fields.
属性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(22-7-3-5-17-4-1-2-6-21(17)22)25-20-11-10-16-12-13-26(15-19(16)14-20)24(28)18-8-9-18/h1-7,10-11,14,18H,8-9,12-13,15H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLNFGRVVZFHLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2407893.png)
![1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)
![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)



![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)

![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2407907.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)

![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)

